molecular formula C21H23Cl2N3O4S B2944881 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide CAS No. 898406-52-5

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide

Cat. No.: B2944881
CAS No.: 898406-52-5
M. Wt: 484.39
InChI Key: QQJSQZJNOZAWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: is a complex organic compound that features a piperidine ring, a sulfonyl group, and two chlorinated aromatic rings

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

    Target of action

    Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to bind to various biological targets. The specific targets of this compound would depend on its exact structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: can be compared to other sulfonyl piperidine derivatives and chlorinated aromatic compounds.

Uniqueness

    Structural Features: The combination of a piperidine ring, sulfonyl group, and chlorinated aromatic rings makes it unique.

    Chemical Properties: Its specific reactivity and interaction with biological targets distinguish it from similar compounds.

List of Similar Compounds

  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide
  • Cetylpyridinium chloride
  • Domiphen bromide
  • Dichloroaniline isomers

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJSQZJNOZAWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.